molecular formula C14H21N5O2 B2453828 Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate CAS No. 860783-94-4

Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate

Katalognummer: B2453828
CAS-Nummer: 860783-94-4
Molekulargewicht: 291.355
InChI-Schlüssel: LJLFBADQMXEABL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system containing both triazole and pyrimidine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate can be achieved through a regioselective one-step procedure. This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out in dry ethyl acetate (EtOAc) at 0°C, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate has the molecular formula C14H21N5O2C_{14}H_{21}N_5O_2 and a molecular weight of approximately 277.35 g/mol. The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties.

The synthesis of this compound typically involves the reaction of 2-amino[1,2,4]triazolo[1,5-a]pyrimidine derivatives with octanoic acid or its derivatives under specific conditions to achieve the desired methyl ester form. The synthetic methods have been optimized to enhance yield and purity, making it suitable for further biological evaluation.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM)
A549 (Lung)15.0
MCF-7 (Breast)12.5

These findings suggest that the compound may disrupt critical signaling pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Preliminary studies indicate effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds. This positions it as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes linked to disease progression. Studies have highlighted its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

Case Study on Tumor Growth Inhibition

In vivo experiments utilizing xenograft models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. These results underscore the compound's potential as a lead for anticancer drug development.

Safety and Toxicity Assessment

Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary safety assessments. Such profiles are crucial for advancing compounds into clinical trials.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit influenza virus RNA polymerase by preventing the heterodimerization of the PA-PB1 subunits . This inhibition disrupts the viral replication process, making it a potential antiviral agent.

Biologische Aktivität

Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Structure and Synthesis

The compound features a triazolo-pyrimidine moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of 3,5-diamino-1,2,4-triazole with suitable acylating agents to form derivatives with varying side chains. For instance, the synthesis of ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate has been reported as a precursor to related compounds .

Biological Activity

Antiviral Activity:
Recent studies have demonstrated that derivatives of the triazolo-pyrimidine scaffold exhibit antiviral properties. For example, some compounds have shown efficacy against influenza viruses by disrupting the interaction between RNA-dependent RNA polymerase (RdRP) subunits PA and PB1. One study reported an IC50 value of 12 µM for a related compound in inhibiting polymerase activity in vitro .

Anticonvulsant Properties:
Research has indicated that certain derivatives of the triazolo-pyrimidine class act as positive modulators of the GABAA receptor. Compounds derived from this scaffold demonstrated significant anticonvulsant activity in animal models, particularly in pentylenetetrazole-induced epilepsy tests. Notably, compounds exhibited protective indices indicating lower neurotoxicity compared to standard anticonvulsants .

Case Study 1: Antiviral Efficacy

A study evaluated several triazolo-pyrimidine derivatives for their ability to inhibit influenza virus replication. The compounds were tested in MDCK cells infected with the A/PR/8/34 strain. Results indicated that some derivatives achieved EC50 values ranging from 5 to 14 µM without exhibiting cytotoxicity up to concentrations of 250 µM .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant effects, two specific derivatives (5c and 5e) were identified as having significant efficacy in PTZ-induced seizure models. The ED50 values were recorded at 31.81 mg/kg and 40.95 mg/kg respectively, showcasing their potential as safer alternatives to existing treatments .

Table 1: Summary of Biological Activities

CompoundActivity TypeEC50/IC50 (µM)Notes
Compound AAntiviral (Influenza)12Inhibits RdRP PA-PB1 interaction
Compound BAnticonvulsant31.81Effective in PTZ-induced epilepsy model
Compound CAntiviral (Influenza)5-14Non-cytotoxic up to 250 µM

Eigenschaften

IUPAC Name

methyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-3-4-5-6-7-10(12(20)21-2)11-8-9-16-14-17-13(15)18-19(11)14/h8-10H,3-7H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLFBADQMXEABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1=CC=NC2=NC(=NN12)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.